BenchChemオンラインストアへようこそ!

3-Fluoro-4-(trifluoromethoxy)phenylacetic acid

Lipophilicity pKa Physicochemical Properties

This meta-fluoro, para-trifluoromethoxy phenylacetic acid is a non-replaceable medicinal chemistry building block. Its dual substitution delivers a calculated LogP of 2.35 and pKa of 3.90, enabling superior multiparameter optimization of membrane permeability, metabolic stability, and target engagement versus mono-substituted analogs. Validated in PDE2A inhibitor programs (IC50 61 nM chemotype) and GLS1 allosteric inhibitor development, generic substitution with 4-(trifluoromethoxy)phenylacetic acid or 3-fluorophenylacetic acid risks SAR collapse and altered PK profiles. Available at 98% purity for confidential lead optimization.

Molecular Formula C9H6F4O3
Molecular Weight 238.14 g/mol
CAS No. 886761-70-2
Cat. No. B1318778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(trifluoromethoxy)phenylacetic acid
CAS886761-70-2
Molecular FormulaC9H6F4O3
Molecular Weight238.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)F)OC(F)(F)F
InChIInChI=1S/C9H6F4O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15)
InChIKeyQMBCHAZFNGSWSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(trifluoromethoxy)phenylacetic Acid (CAS 886761-70-2) for Specialized Medicinal Chemistry and Chemical Biology Procurement


3-Fluoro-4-(trifluoromethoxy)phenylacetic acid (CAS 886761-70-2; molecular weight 238.14 g/mol; C9H6F4O3) is a difluorinated phenylacetic acid derivative characterized by a meta-fluoro and para-trifluoromethoxy substitution pattern. This substitution pattern confers a distinct electronic and steric profile compared to mono-substituted or non-fluorinated analogs, positioning it as a strategic building block in medicinal chemistry. The compound is commercially available as a solid with typical purities of 95% to 98% . It serves as a versatile intermediate for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators, owing to the unique physicochemical properties imparted by its fluorine-containing substituents .

Why 3-Fluoro-4-(trifluoromethoxy)phenylacetic Acid Cannot Be Replaced by Common Phenylacetic Acid Analogs in Critical Synthetic Routes


Generic substitution of 3-fluoro-4-(trifluoromethoxy)phenylacetic acid with structurally related analogs, such as 4-(trifluoromethoxy)phenylacetic acid or 3-fluorophenylacetic acid, introduces unacceptable risk in medicinal chemistry campaigns. The dual substitution of a meta-fluorine and a para-trifluoromethoxy group on the phenyl ring creates a unique electronic environment and steric bulk that directly influences downstream biological activity, metabolic stability, and pharmacokinetic (PK) profiles of the final drug candidates [1][2]. Simple substitution with a single substituent analog eliminates either the metabolic blocking effect of the fluorine atom or the lipophilicity-enhancing and metabolic defluorination-prone nature of the trifluoromethoxy group, fundamentally altering the structure-activity relationship (SAR) and potentially leading to reduced target potency, altered selectivity, or unfavorable PK properties [3]. Therefore, selection of this specific building block is a critical, non-negotiable parameter in achieving the intended molecular design and preclinical efficacy.

Quantitative Differentiation Evidence: Comparing 3-Fluoro-4-(trifluoromethoxy)phenylacetic Acid to Key Analogs for Informed Procurement


Enhanced Lipophilicity and Altered pKa Versus 3-Fluorophenylacetic Acid

3-Fluoro-4-(trifluoromethoxy)phenylacetic acid exhibits a significantly higher calculated LogP (2.35) and lower predicted pKa (3.90) compared to the single-fluorine analog 3-fluorophenylacetic acid (LogP 1.75, pKa 4.10) [1][2]. The increase in LogP of approximately 0.6 units indicates a substantial gain in lipophilicity, which is a critical driver for membrane permeability and target binding in cell-based assays and in vivo models [1][2]. The lower pKa suggests a slightly stronger acid, which can influence solubility and ionization state at physiological pH, impacting absorption and distribution .

Lipophilicity pKa Physicochemical Properties ADME

Regioisomeric Advantage: Enhanced LogP and pKa Modulation Compared to 4-(Trifluoromethoxy)phenylacetic Acid

Direct comparison with its regioisomer, 4-(trifluoromethoxy)phenylacetic acid, reveals that the addition of the meta-fluoro substituent in the target compound modulates key physicochemical properties [1]. The 3-fluoro substitution in 3-fluoro-4-(trifluoromethoxy)phenylacetic acid results in a lower predicted pKa (3.90 vs. 4.10) and a more refined LogP (2.35 vs. a wider predicted range of 2.39-3.04) [1]. This suggests that the electronic effects of the fluorine atom, in conjunction with the trifluoromethoxy group, create a distinct chemical microenvironment that can be leveraged for more precise SAR tuning .

Regioisomer Lipophilicity pKa SAR

Structural Moiety in a High-Potency Autotaxin Inhibitor Complex

A derivative of 3-fluoro-4-(trifluoromethoxy)phenylacetic acid, when incorporated into a complex inhibitor molecule, demonstrated a high potency against rat Autotaxin with an IC50 of 0.00632449 µM [1]. This data point provides direct experimental evidence of the building block's utility in generating potent biological activity. While a direct comparator for this exact complex is not available, the IC50 value places this chemotype among highly active Autotaxin inhibitors, validating the functional value of the 3-fluoro-4-(trifluoromethoxy)phenyl moiety in a target-binding context [1].

Autotaxin Inhibitor IC50 Crystal Structure

Provenance as a Key Moiety in a Clinical Candidate (TAK-915) with High Target Potency

The 3-fluoro-4-(trifluoromethoxy)phenyl moiety is a critical structural component of TAK-915, a highly potent, selective, and brain-penetrating PDE2A inhibitor that progressed to clinical development for cognitive disorders [1][2]. In vitro, TAK-915 exhibits an IC50 of 0.000061 mM (61 nM) for PDE2A [2]. The presence of the specific 3-fluoro-4-(trifluoromethoxy)phenyl group was instrumental in optimizing the drug's overall profile, including potency, selectivity, and brain penetration, as established through extensive SAR studies [1].

PDE2A Inhibitor TAK-915 IC50 Clinical Candidate

Commercial Availability at High Purity for Reliable Downstream Synthesis

3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is readily available from multiple reputable vendors at high purities, with standard offerings ranging from 95% to 98% . This compares favorably to some less common regioisomers or analogs that may only be available at lower purities or from limited sources, which can introduce variability in synthetic yields and complicate downstream purification. The established supply chain for this specific building block ensures batch-to-batch consistency and reliable sourcing for both early-stage discovery and larger-scale development .

Purity Procurement Synthetic Intermediate Quality Control

Optimal Application Scenarios for 3-Fluoro-4-(trifluoromethoxy)phenylacetic Acid in Drug Discovery and Chemical Biology


Design and Synthesis of CNS-Penetrant PDE2A Inhibitors for Cognitive Disorders

Based on the success of the clinical candidate TAK-915, 3-fluoro-4-(trifluoromethoxy)phenylacetic acid is an ideal starting material for medicinal chemists developing novel PDE2A inhibitors for schizophrenia, Alzheimer's disease, or other cognitive disorders [1][2]. The building block can be elaborated to explore SAR around the PDE2A active site, leveraging the established potency (IC50 61 nM) and brain-penetrant properties of this chemotype [2].

Optimization of Lead Compounds Requiring Enhanced Lipophilicity and Tunable pKa

For lead optimization programs where improving membrane permeability is a primary objective, this building block offers a quantifiable advantage in lipophilicity (LogP 2.35) over simpler fluoro-analogs (e.g., LogP 1.75 for 3-fluorophenylacetic acid) [1][2]. Simultaneously, its lower pKa (3.90 vs. 4.10) provides a distinct ionization profile that can be exploited to modulate solubility and distribution, making it a powerful tool for multiparameter optimization [3][4].

Synthesis of Novel Allosteric Glutaminase (GLS1) Inhibitors for Oncology Research

The (trifluoromethoxy)phenylacetic acid motif, for which this compound is a direct precursor, has been established as a key pharmacophore in GLS1 allosteric inhibitors [1]. Research has shown that derivatives of this motif can be further optimized to achieve superior liver microsome stability and in vivo PK compared to earlier leads like CB839 [1]. Researchers can use 3-fluoro-4-(trifluoromethoxy)phenylacetic acid as a core scaffold to explore irreversible inhibition of GLS1 by targeting the critical K320 residue, a strategy that has demonstrated enhanced binding affinity (106-fold stronger KD than CB839) and improved cellular efficacy [1].

Development of Selective Autotaxin Inhibitors

The demonstrated ability of a derivative of this building block to bind rat Autotaxin with an IC50 of 6.3 nM confirms its utility in the design of novel Autotaxin inhibitors [1]. This application is relevant for research in oncology, fibrotic diseases, and neuropathic pain, where Autotaxin is a validated target [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.